molecular formula C11H14ClNO B3374123 [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol CAS No. 1017396-23-4

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol

Cat. No.: B3374123
CAS No.: 1017396-23-4
M. Wt: 211.69 g/mol
InChI Key: RCAXNMIJWWVADB-UHFFFAOYSA-N
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Description

[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . This pyrrolidine derivative is supplied as an oil and is a valuable building block in organic synthesis and pharmaceutical research . Its structure, which features a pyrrolidine ring substituted with a methanol group and a 2-chlorophenyl moiety, makes it a versatile intermediate for the development of novel chemical entities . As a key intermediate, this compound is exclusively for use in research and development laboratories. It is available in various volumes, from small-scale research quantities to bulk orders, and can be produced to multiple standards including Reagent, Technical, and high or ultra-high purity grades (99% to 99.999%+) upon request . Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and super sacks, with air-sensitive materials optionally packaged under argon or vacuum . All shipments are accompanied by a Certificate of Analysis and Safety Data Sheet (SDS). This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers can request a quote for specific packaging and purity requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-chlorophenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAXNMIJWWVADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Retrosynthetic Disconnection Strategies for the [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily revolving around the formation of the pyrrolidine (B122466) ring and the installation of the key substituents.

Strategy A: N-Arylation and C-C Bond Formation (Sequential Disconnection)

One of the most intuitive approaches involves disconnecting the N-aryl bond, a common step in amine synthesis. This leads back to a 3-(hydroxymethyl)pyrrolidine precursor and 1-chloro-2-fluorobenzene (B165100) or a related electrophilic aryl species. The 3-(hydroxymethyl)pyrrolidine can be further disconnected by breaking the C3-CH₂OH bond, leading to a pyrrolidine-3-carboxylic acid derivative, which is readily accessible.

Strategy B: Intramolecular Cyclization

A powerful strategy for forming heterocyclic rings is through intramolecular cyclization. Disconnecting one of the C-N bonds of the pyrrolidine ring reveals an acyclic precursor. For instance, a disconnection at the N1-C5 bond suggests an intramolecular nucleophilic substitution where an amine attacks an alkyl halide. This precursor would contain the 2-chlorophenylamino group and a four-carbon chain with a leaving group at one end and the masked hydroxymethyl group.

Strategy C: [3+2] Cycloaddition

The [3+2] cycloaddition reaction, particularly involving azomethine ylides, is a highly efficient method for constructing the pyrrolidine core. mappingignorance.orgnih.gov This strategy disconnects the ring into two components: an azomethine ylide derived from 2-chloroaniline (B154045) and formaldehyde (B43269) (or a synthetic equivalent), and an alkene dipolarophile, such as allyl alcohol or a protected version thereof. This approach is particularly attractive for its potential to build complexity and control stereochemistry in a single step. researchgate.net

Development and Optimization of Novel Synthetic Pathways

Building on the retrosynthetic analysis, various synthetic pathways can be developed. The optimization of these routes focuses on improving yields, reducing step counts, and controlling stereochemical outcomes.

The construction of the substituted pyrrolidine ring is the cornerstone of the synthesis. The choice of precursor architecture dictates the reaction conditions required for efficient cyclization.

One of the most versatile methods is the 1,3-dipolar cycloaddition of azomethine ylides . mdpi.com An azomethine ylide can be generated in situ from the condensation of 2-chloroaniline with an aldehyde, which then reacts with a suitable dipolarophile like allyl alcohol. The regioselectivity of this reaction is crucial for obtaining the desired 3-substituted pattern. nih.gov

Another robust approach is the intramolecular cyclization of haloamines. A suitable precursor, such as 4-((2-chlorophenyl)amino)-2-(hydroxymethyl)butan-1-ol, could be synthesized and then subjected to conditions that favor intramolecular S_N2 reaction to form the pyrrolidine ring.

Biocatalytic methods offer a green and highly selective alternative. For example, transaminases can be used to convert ω-chloro ketones into chiral amines, which then cyclize intramolecularly to form enantiopure pyrrolidines. nih.govacs.org This approach could be adapted to generate a precursor for the target molecule.

Below is a table summarizing potential precursor architectures and the corresponding ring-forming reactions.

Reaction Type Precursor Architecture Key Reagents & Conditions Advantages/Disadvantages
1,3-Dipolar Cycloaddition Azomethine ylide (from 2-chloroaniline and an aldehyde) + Allyl alcohol derivativeMetal catalysts (e.g., Ag, Cu), heat or microwave irradiationHigh atom economy; potential for stereocontrol. May result in regioisomeric mixtures. researchgate.net
Intramolecular S_N2 Cyclization Acyclic amino-halide or amino-sulfonateBase (e.g., K₂CO₃, NaH), polar aprotic solvent (e.g., DMF, acetonitrile)Reliable and predictable. Requires multi-step synthesis of the acyclic precursor.
Reductive Amination 1,4-dicarbonyl compound (e.g., 3-formyl-4-oxobutanoate) + 2-chloroanilineReducing agent (e.g., NaBH₃CN, H₂/Pd-C)Convergent approach. The required dicarbonyl precursor can be complex to synthesize.
Ring Contraction Substituted PyridinePhotochemical conditions, silylborane reagentsNovel approach using abundant starting materials. osaka-u.ac.jprepec.org Scope and functional group tolerance may be limited.

The C3 carbon of the pyrrolidine ring is a stereocenter, meaning the compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in only one enantiomer, making stereoselective synthesis a critical goal.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. For instance, (S)- or (R)-proline and their derivatives, such as 4-hydroxyproline, are common starting points for pyrrolidine synthesis. mdpi.comnih.gov A synthetic route could involve the appropriate modification of one of these chiral building blocks to introduce the 2-chlorophenyl group at the nitrogen and transform the existing functional groups into the 3-hydroxymethyl moiety.

Asymmetric Catalysis: This approach uses a chiral catalyst to induce enantioselectivity in a reaction that forms the chiral center.

Asymmetric 1,3-Dipolar Cycloaddition: The use of a chiral metal catalyst (e.g., complexes of copper or silver with chiral ligands) can steer the cycloaddition reaction to produce one enantiomer of the pyrrolidine product in excess. mappingignorance.org

Biocatalysis: Enzymes are highly efficient and selective chiral catalysts. Transaminases, for example, can catalyze the asymmetric amination of a prochiral ketone, setting the stereocenter in a precursor that then cyclizes to the enantiopure pyrrolidine. acs.org

When a chiral auxiliary is incorporated into one of the reactants, it can direct the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. For example, an N-tert-butanesulfinyl group on an azadiene precursor can effectively control the facial selectivity of a [3+2] cycloaddition reaction, leading to a highly diastereomerically enriched pyrrolidine product. nih.gov The chiral auxiliary can then be removed to yield the enantiomerically enriched target compound.

If an enantioselective synthesis is not feasible, a racemic mixture can be synthesized and then separated into its constituent enantiomers through resolution .

Diastereomeric Salt Formation: The racemic pyrrolidine, being a base, can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization.

Chiral Chromatography: The enantiomers can be separated using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), employing a chiral stationary phase. This method is highly effective but can be expensive for large-scale preparations.

Once the this compound scaffold is synthesized, its functional groups can be further modified to create a library of related compounds for structure-activity relationship studies.

The primary alcohol of the methanol (B129727) moiety is a versatile handle for various transformations:

Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or to a carboxylic acid using stronger oxidants like Jones reagent (CrO₃/H₂SO₄).

Esterification/Etherification: The alcohol can be converted to a wide range of esters (using acyl chlorides or carboxylic acids under Fischer conditions) and ethers (via Williamson ether synthesis).

Substitution: Activation of the alcohol, for instance by converting it to a tosylate or mesylate, allows for its substitution by various nucleophiles to introduce groups such as halides, azides, or nitriles.

The pyrrolidine and phenyl moieties also offer sites for modification, although they are generally less reactive. The N-aryl bond is typically robust. The aromatic ring could potentially undergo further electrophilic aromatic substitution, with the directing effects governed by the chlorine atom and the pyrrolidinyl group.

The table below summarizes key functional group transformations.

Functional Group Transformation Typical Reagents and Conditions Product
Methanol (-CH₂OH) Oxidation (Aldehyde)PCC, DMP, Swern Oxidation[1-(2-Chlorophenyl)pyrrolidin-3-yl]carbaldehyde
Oxidation (Carboxylic Acid)KMnO₄, Jones Reagent (CrO₃/H₂SO₄)1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid
EsterificationAcyl chloride, Pyridine; or Carboxylic acid, H⁺Ester derivative
EtherificationNaH, then Alkyl halide (R-X)Ether derivative (-CH₂OR)
Substitution (via Tosylate)1. TsCl, Pyridine; 2. Nucleophile (Nu⁻)Substituted product (-CH₂Nu)

Palladium-Catalyzed Cross-Coupling Strategies for Chlorophenyl Moiety Incorporation

The formation of the carbon-nitrogen (C-N) bond between the pyrrolidine ring and the 2-chlorophenyl group is a critical step in the synthesis of the title compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the premier method for this transformation due to their high efficiency, broad substrate scope, and functional group tolerance. wikipedia.orglibretexts.org This reaction facilitates the coupling of an amine, such as a (pyrrolidin-3-yl)methanol precursor, with an aryl halide like 1-bromo-2-chlorobenzene. wikipedia.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The efficacy of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and modulates its reactivity. youtube.com Bulky, electron-rich phosphine ligands are often employed to enhance reaction rates and yields. youtube.com

A typical reaction setup involves a palladium precursor, a suitable phosphine ligand, and a base in an appropriate organic solvent. The choice of these components is crucial for optimizing the reaction conditions.

Interactive Table 1: Typical Components for Buchwald-Hartwig Amination

Component Examples Role in Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃ Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP, DPPF Stabilizes the Pd catalyst and facilitates the catalytic cycle. wikipedia.org
Aryl Halide 1-bromo-2-chlorobenzene, 1,2-dichlorobenzene Provides the 2-chlorophenyl moiety.
Amine (Pyrrolidin-3-yl)methanol The pyrrolidine nucleophile.
Base NaOtBu, K₂CO₃, Cs₂CO₃ Facilitates deprotonation of the amine complex. acs.org

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This methodology allows for the efficient and direct incorporation of the 2-chlorophenyl group onto the pyrrolidine nitrogen, representing a significant improvement over classical methods that often require harsh conditions and have limited scope. wikipedia.org Tandem N-arylation/carboamination sequences have also been developed, further showcasing the power of palladium catalysis in constructing complex pyrrolidine derivatives in a single pot. nih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. tandfonline.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a major focus for implementing more sustainable practices, including waste minimization, use of safer solvents, and maximizing atom economy. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which account for a significant portion of waste in pharmaceutical manufacturing. tandfonline.com Research into the synthesis of related N-substituted pyrrolidones has demonstrated the feasibility of solvent-free, catalyst-free reductive amination methodologies. researchgate.net These reactions can proceed under neat conditions, often with simple grinding or heating, significantly reducing waste and simplifying product purification. researchgate.net While direct application to this compound synthesis requires specific adaptation, these studies provide a strong precedent for developing solvent-less pathways.

When solvents are necessary, the use of greener alternatives like water or bio-derived alcohols is encouraged. nih.gov For instance, iridium-catalyzed reductive amination for the synthesis of N-aryl-substituted pyrrolidines has been successfully performed in water, with water being the only by-product. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. mdpi.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they generate minimal waste.

In the context of synthesizing this compound, a palladium-catalyzed Buchwald-Hartwig amination exhibits a significantly higher atom economy compared to classical multi-step approaches like the Goldberg reaction, which often involve stoichiometric copper reagents and harsher conditions. wikipedia.org Reductive amination is another highly atom-economical method for forming C-N bonds, where the only theoretical byproduct is water. nih.gov

Interactive Table 2: Comparative Atom Economy for C-N Bond Formation

Synthetic Strategy Key Reagents Major Byproducts Atom Economy
Buchwald-Hartwig Amination Aryl Halide, Amine, Base Halide Salt, Protonated Base Good to Excellent
Reductive Amination Carbonyl, Amine, Reducing Agent (e.g., H₂) Water Excellent

| Classical SNAr | Activated Aryl Halide, Amine | Halide Salt | Moderate to Good |

Sophisticated Spectroscopic and Crystallographic Characterization of 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol. By analyzing the chemical shifts, coupling constants, and correlations in both one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments, a complete structural map can be assembled.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-chlorophenyl group, typically in the range of δ 6.8-7.4 ppm. The protons on the pyrrolidine (B122466) ring and the hydroxymethyl group would appear in the more upfield aliphatic region. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, with the aromatic carbons appearing downfield (δ 115-150 ppm) and the aliphatic carbons of the pyrrolidine ring and the methanol (B129727) substituent appearing upfield (δ 25-70 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (See Structure) Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-3', H-4', H-5', H-6' 6.80 - 7.40 (m) 115.0 - 148.0
H-2, H-5 (Pyrrolidine) 3.20 - 3.80 (m) 50.0 - 55.0
H-4 (Pyrrolidine) 1.80 - 2.30 (m) 28.0 - 35.0
H-3 (Pyrrolidine) 2.40 - 2.80 (m) 38.0 - 45.0
-CH₂OH (Methylene) 3.50 - 3.70 (d) 60.0 - 68.0
-CH₂OH (Hydroxyl) 1.50 - 2.50 (t, broad) -
C-1' (Aromatic) - 145.0 - 148.0
C-2' (Aromatic) - 120.0 - 125.0
C-3', C-4', C-5', C-6' (Aromatic) - 115.0 - 132.0
C-2, C-5 (Pyrrolidine) - 50.0 - 55.0
C-4 (Pyrrolidine) - 28.0 - 35.0
C-3 (Pyrrolidine) - 38.0 - 45.0
-CH₂OH (Carbon) - 60.0 - 68.0

(Note: Predicted values are based on typical ranges for similar functional groups. m = multiplet, d = doublet, t = triplet.)

Chemical structure of this compound with atom numbering for NMR table.
Fig. 1 - Structure of this compound with numbering for NMR assignments.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To confirm the connectivity and spatial arrangement of the atoms, a suite of two-dimensional (2D) NMR experiments is essential. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be expected between the H-3 proton and its neighbors on the pyrrolidine ring (H-2 and H-4), as well as between the H-3 proton and the methylene (B1212753) protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the methylene proton signals around δ 3.6 ppm to the hydroxymethyl carbon signal near δ 65 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, which is critical for determining the molecule's stereochemistry and preferred conformation. For instance, NOE cross-peaks could indicate the relative orientation of the 2-chlorophenyl ring with respect to the substituents on the pyrrolidine ring. mdpi.com

Variable Temperature NMR Studies on Conformational Dynamics

The structure of this compound is not static. Variable Temperature (VT) NMR studies would provide insight into its dynamic behavior. The rotation around the N-C(aryl) bond may be hindered due to steric interactions between the pyrrolidine ring and the chlorine atom on the phenyl ring. At low temperatures, this slow rotation could lead to the appearance of distinct signals for otherwise equivalent protons (diastereotopicity). As the temperature increases, the rotation becomes faster on the NMR timescale, causing these separate signals to broaden and eventually coalesce into a single averaged signal. Analyzing these changes allows for the calculation of the rotational energy barrier.

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of the compound, confirming its elemental composition. For this compound (C₁₁H₁₄ClNO), the expected exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the measured value with a high degree of accuracy (typically within 5 ppm).

Molecular Formula: C₁₁H₁₄ClNO

Monoisotopic Mass: 211.0764 g/mol

Expected [M+H]⁺: 212.0837

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. For α-pyrrolidinophenone derivatives, a common fragmentation pathway involves the loss of the pyrrolidine ring. bldpharm.com A similar primary fragmentation for this compound would be the cleavage of the pyrrolidine moiety.

Table 2: Predicted Major Fragment Ions in MS/MS Analysis

m/z (Mass/Charge) Proposed Lost Neutral Fragment Proposed Ion Structure
194.0731 H₂O Ion resulting from dehydration
181.0731 CH₂OH Ion resulting from loss of the hydroxymethyl radical
140.0571 C₄H₇N (Pyrrolidine ring fragment) [Chlorophenyl-NH]⁺ fragment
111.0210 C₅H₈NO (Pyrrolidine-methanol fragment) [Chlorophenyl]⁺ cation

(Note: These are predicted fragmentation pathways based on common fragmentation rules and data from related compounds.)

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint and Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and confirming the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. Aliphatic C-H stretching from the pyrrolidine ring would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be found just above 3000 cm⁻¹. The C-N stretching of the aromatic amine and the C-Cl stretching vibrations would also be present at their characteristic frequencies. mdpi.com

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600 (broad) O-H stretch Alcohol
3010 - 3100 C-H stretch Aromatic
2850 - 2960 C-H stretch Aliphatic (CH₂, CH)
1580 - 1600 C=C stretch Aromatic Ring
1350 - 1450 C-N stretch Aromatic Amine
1000 - 1260 C-O stretch Primary Alcohol
750 - 770 C-H bend (ortho-disubstituted) Aromatic Ring
680 - 750 C-Cl stretch Aryl Halide

(Note: These are predicted frequencies based on standard functional group correlation tables.)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information about the molecular structure, conformation, and intermolecular interactions of this compound in the solid state.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

A typical crystallographic study would yield a wealth of structural information, which is usually presented in a standardized format. The expected data from such an analysis would be organized as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Data
Chemical FormulaC₁₁H₁₄ClNO
Formula Weight211.69 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, C2/c, etc.
a (Å)Unit cell dimension
b (Å)Unit cell dimension
c (Å)Unit cell dimension
α (°)Unit cell angle
β (°)Unit cell angle
γ (°)Unit cell angle
Volume (ų)Volume of the unit cell
ZNumber of molecules per unit cell
Density (calculated) (g/cm³)Calculated density of the crystal
Absorption Coefficient (mm⁻¹)A measure of the absorption of X-rays by the crystal
F(000)Total number of electrons in the unit cell
Crystal Size (mm³)Dimensions of the crystal used for data collection
θ range for data collection (°)Range of diffraction angles measured
Index rangesMiller indices of the measured reflections
Reflections collectedTotal number of diffraction spots measured
Independent reflectionsNumber of unique reflections
R_intInternal consistency of the data
Goodness-of-fit on F²A measure of the quality of the crystallographic refinement
Final R indices [I>2σ(I)]R1, wR2
R indices (all data)R1, wR2

This data would allow for a detailed analysis of bond lengths, bond angles, and torsion angles within the molecule, providing insight into the preferred conformation of the pyrrolidine ring and the relative orientation of the 2-chlorophenyl and hydroxymethyl substituents.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by intermolecular interactions. A crystallographic study would reveal the nature and geometry of these interactions, which are crucial for understanding the physical properties of the solid. For this compound, the primary intermolecular interactions would likely involve hydrogen bonding from the hydroxyl group. Other potential interactions include dipole-dipole interactions involving the chloro-substituent and C-H···π interactions with the aromatic ring.

Table 2: Hypothetical Intermolecular Interactions for this compound

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Operation
Hydrogen BondO-H···Oe.g., 0.82e.g., 1.95e.g., 2.76e.g., 170e.g., -x+1, y-1/2, -z+1/2
Hydrogen BondO-H···Ne.g., 0.82e.g., 2.10e.g., 2.90e.g., 165e.g., x, y, z
C-H···π InteractionC-H···Cg(phenyl)e.g., 0.97e.g., 2.80e.g., 3.60e.g., 140e.g., x, y-1, z

The analysis of these interactions provides a deeper understanding of how the molecules self-assemble in the solid state, influencing properties such as melting point, solubility, and crystal morphology.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Since this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules.

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule. The sign and intensity of these Cotton effects are characteristic of a particular enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations or with data from structurally related compounds.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a characteristic S-shaped curve (a Cotton effect) in the region of an absorption band. The shape and sign of the Cotton effect in an ORD spectrum are also indicative of the absolute configuration of the enantiomer.

Table 3: Hypothetical Chiroptical Data for an Enantiomer of this compound

TechniqueSolventWavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹) or Specific Rotation [α] (deg)
CDMethanole.g., 270e.g., +5000
CDMethanole.g., 220e.g., -8000
ORDMethanol589 (Na D-line)e.g., +25.3

This data would be invaluable for assigning the absolute stereochemistry (R or S) of a synthesized or isolated enantiomer of this compound.

Computational and Theoretical Investigations of 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in quantum chemistry for investigating the electronic structure and reactivity of molecules. mdpi.com Based on the Hohenberg-Kohn theorems, DFT methods calculate the electronic energy of a system based on its electron density, which is a more manageable variable than the complex many-electron wave function. mdpi.com This approach provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol.

DFT calculations are instrumental in predicting a variety of molecular properties, including optimized geometries, vibrational frequencies, NMR chemical shifts, and descriptors related to chemical reactivity. d-nb.inforesearchgate.net Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed to provide reliable results for such systems. researchgate.netnih.gov These theoretical investigations offer deep insights into the molecule's behavior at an atomic level, complementing experimental data and guiding further research.

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy structure on the potential energy surface. For a flexible molecule like this compound, which contains a pyrrolidine (B122466) ring and a rotatable hydroxymethyl group, multiple stable conformations (conformers) can exist.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) level of theory.

Conformer Pyrrolidine Puckering Dihedral Angle (N-C-C-O) Relative Energy (kcal/mol) Boltzmann Population (%)
1 Envelope (C4-exo) 65° 0.00 65.2
2 Twist (C3-endo, C4-exo) 175° 0.85 20.1
3 Envelope (C3-endo) -70° 1.50 9.5

| 4 | Twist (C4-endo, C5-exo) | -168° | 2.10 | 5.2 |

DFT calculations are highly effective in predicting spectroscopic parameters that are essential for molecular structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is frequently used to compute the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of DFT-predicted NMR shifts is often high, with mean absolute errors (MAE) for ¹H shifts being less than 0.2 ppm and for ¹³C shifts around 1-2 ppm. d-nb.infonrel.gov Such predictions are invaluable for assigning complex spectra, distinguishing between isomers, and confirming structural assignments.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound Predicted using the GIAO-B3LYP/6-311+G(d,p) method.

Atom Predicted Chemical Shift (ppm)
H (Aromatic) 7.10 - 7.50
**H (Pyrrolidine CH₂) ** 1.80 - 3.60
H (CH-OH) 3.85
H (CH₂-OH) 3.70
H (OH) 2.50
C (Aromatic) 115 - 150
C (Pyrrolidine) 25 - 60

| C (CH₂-OH) | 65.5 |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. mdpi.com Due to the neglect of anharmonicity and the use of incomplete basis sets, calculated frequencies are often systematically higher than experimental values. To correct for this, uniform scaling factors are typically applied. mdpi.com The predicted spectrum helps in the assignment of experimental IR and Raman bands to specific molecular motions, such as O-H stretching, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching. researchgate.net

Table 3: Hypothetical Key Vibrational Frequencies (cm⁻¹) for this compound Calculated at the B3LYP/6-31G(d) level, scaled by 0.9613.

Vibrational Mode Calculated Scaled Frequency (cm⁻¹) Expected Intensity
O-H Stretch 3450 Strong, Broad
Aromatic C-H Stretch 3050 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Strong
C=C Aromatic Stretch 1450 - 1600 Medium-Strong
C-O Stretch 1050 Strong
C-N Stretch 1180 Medium

| C-Cl Stretch | 750 | Strong |

Molecular Dynamics Simulations for Solvent Effects and Conformational Behavior

While DFT calculations provide detailed information about molecules in a vacuum (gas phase), their behavior can be significantly altered in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By simulating the compound in a box of explicit solvent molecules (e.g., water, DMSO), MD can provide insights into solvent effects on conformational stability and dynamics.

An MD simulation would reveal how hydrogen bonding between the molecule's hydroxyl group or pyrrolidine nitrogen and solvent molecules influences its preferred conformation. It can also model the dynamic transitions between different conformers, providing a more realistic picture of the molecule's behavior in a liquid environment. Analysis of the simulation trajectory can yield information on radial distribution functions, which describe the probability of finding solvent molecules at a certain distance from specific atoms on the solute, highlighting key intermolecular interactions.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

DFT calculations can be used to compute a range of quantum chemical descriptors that help in understanding and predicting the chemical reactivity of a molecule. These descriptors are often used in Quantitative Structure-Reactivity Relationship (QSRR) studies.

Key descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Table 4: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G(d) level.

Descriptor Value (eV)
E(HOMO) -6.25
E(LUMO) -0.85
HOMO-LUMO Gap (ΔE) 5.40
Chemical Hardness (η) 2.70
Chemical Potential (μ) -3.55

| Electrophilicity Index (ω) | 2.33 |

Prediction of Acidity/Basicity (pKa) and Protonation States

The pyrrolidine nitrogen in this compound is basic and can be protonated. Computational methods can predict the pKa value associated with this protonation. The prediction typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. This requires high-level quantum mechanical calculations for the protonated and neutral forms of the molecule, combined with a solvation model (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent.

The predicted pKa value determines the dominant protonation state of the molecule at a given pH. For instance, at a pH below the pKa, the molecule will exist predominantly in its protonated (cationic) form, with a positive charge on the nitrogen atom. At a pH above the pKa, the neutral form will be dominant. This information is critical for understanding its behavior in biological systems and for designing analytical or separation methods.

Table 5: Predicted Protonation State of this compound

Property Predicted Value Dominant Species at pH 2 Dominant Species at pH 7.4 Dominant Species at pH 10

| pKa (Pyrrolidine N) | ~9.5 | Protonated | Protonated | Neutral |

Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Investigation of Functional Group Interconversions on the Pyrrolidine (B122466) and Methanol (B129727) Moieties

The pyrrolidine and methanol functionalities are the most accessible sites for initial chemical transformations. Studies in this area explore the modification of the hydroxyl group through oxidation, reduction, and derivatization to access a wider range of chemical entities.

The primary alcohol of [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reagents and conditions employed. For instance, the oxidation of similar prolinol structures can be achieved using reagents like Dess–Martin periodinane to yield an aldehyde. mdpi.com Stronger oxidizing agents would be expected to produce the corresponding carboxylic acid, 3-(2-chlorophenyl)pyrrolidine-3-carboxylic acid.

Conversely, the methanol group itself represents a reduced form of a carbonyl or carboxyl functional group. The synthesis of analogous diphenyl-2-pyrrolidinyl-methanol compounds often involves the addition of organometallic reagents like Grignard reagents to a proline-derived ester. erowid.org This transformation is conceptually a reduction of the ester group to a tertiary alcohol. Similarly, the formation of the primary alcohol in the title compound can be envisioned as the reduction of a corresponding carboxylic acid or ester precursor using standard reducing agents such as lithium aluminum hydride (LiAlH₄).

TransformationReagent(s)Expected ProductReference Analogy
Oxidation to AldehydeDess–Martin periodinane (DMP), Pyridinium chlorochromate (PCC)1-(2-Chlorophenyl)pyrrolidine-3-carbaldehydeOxidation of (S)-prolinol. mdpi.com
Oxidation to Carboxylic AcidPotassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄)1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acidGeneral oxidation of primary alcohols.
Formation via ReductionLithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄)This compoundReduction of corresponding ester or aldehyde. vulcanchem.com

The hydroxyl group is a prime site for derivatization to modify the compound's physicochemical properties. Standard organic reactions can be applied to form esters and ethers.

Esterification: The compound can react with acyl chlorides or carboxylic anhydrides in the presence of a base, or directly with carboxylic acids under acidic catalysis (Fischer esterification), to yield the corresponding esters. These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying solubility.

Etherification: Ethers can be synthesized, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. A documented example with a similar structure, α-phenyl pyrrolidine-2 methanol, shows its reaction with 2-bromoethanol (B42945) in the presence of triethylamine (B128534) to form the corresponding β-hydroxyethyl ether. google.com

Reaction TypeReagentsGeneral Product StructureReference Analogy
EsterificationR-COCl, Base (e.g., Pyridine)[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl esterStandard alcohol acylation.
Etherification1. NaH; 2. R-Br3-(Alkoxymethyl)-1-(2-chlorophenyl)pyrrolidineEtherification of α-phenyl pyrrolidine-2 methanol. google.com

Reactivity of the Chlorophenyl Moiety (e.g., Nucleophilic Aromatic Substitution, Cross-Coupling)

The 2-chlorophenyl group offers a site for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular diversity achievable from this scaffold.

Nucleophilic Aromatic Substitution (S_NAr): This class of reaction involves the attack of a nucleophile on the aromatic ring and displacement of the leaving group (chloride). masterorganicchemistry.com However, for S_NAr to proceed, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In this compound, the pyrrolidinyl group is attached via nitrogen, which generally acts as an electron-donating group, deactivating the ring toward nucleophilic attack. Therefore, S_NAr reactions are expected to be unfavorable under standard conditions.

Palladium-Catalyzed Cross-Coupling Reactions: In contrast to its inertness in S_NAr, the aryl chloride is an excellent handle for transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can readily participate in the oxidative addition step of a palladium catalyst's cycle. acs.org This opens up possibilities for a variety of transformations:

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond, replacing the chlorine with an aryl or alkyl group.

Buchwald-Hartwig Amination: Reaction with amines to replace the chlorine with a new nitrogen-based substituent.

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group.

These reactions are highly efficient and tolerate a wide range of functional groups, making them powerful tools for elaborating the chlorophenyl moiety. researchgate.netmdpi.com

Reaction NameCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki CouplingAr-B(OH)₂Pd(PPh₃)₄ / Na₂CO₃Biaryl-substituted pyrrolidine
Buchwald-Hartwig AminationR₂NHPd₂(dba)₃, Ligand / NaOtBuAmino-substituted phenylpyrrolidine
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂, CuI / Et₃NAlkynyl-substituted phenylpyrrolidine

Chemical Stability and Degradation Pathways (e.g., Hydrolysis, Photodegradation)

Understanding the stability of this compound is crucial for its handling, storage, and application. The primary degradation pathways involve the reaction of the molecule with environmental factors like water and light.

Hydrolysis: The core structure, consisting of C-N, C-C, C-O, and C-Cl bonds, is generally stable to hydrolysis under neutral pH conditions. The ether and amide linkages are robust. However, if the hydroxyl group is derivatized into an ester, that ester bond would be susceptible to hydrolysis, reverting the compound to the parent alcohol, particularly under acidic or basic conditions. erowid.org

Photodegradation: Chloroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV light. taylorfrancis.comuwaterloo.ca The primary mechanism for compounds like chlorobiphenyls and chlorophenols in hydroxylic solvents (such as methanol) is reductive dechlorination. taylorfrancis.com It is plausible that this compound would undergo a similar pathway. Upon UV irradiation, the carbon-chlorine bond could cleave, followed by hydrogen abstraction from the solvent or other hydrogen donors, leading to the formation of [1-phenylpyrrolidin-3-yl]methanol as a primary degradation product. This process can be accelerated by photosensitizers. taylorfrancis.com

Mechanistic Studies of Key Reactions Involving this compound

The reactions involving this compound generally follow well-established organic chemistry mechanisms.

Mechanism of Cross-Coupling: The palladium-catalyzed cross-coupling reactions of the chlorophenyl group follow a consensus catalytic cycle. acs.org The cycle begins with the oxidative addition of the C-Cl bond to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction) is transferred to the palladium center. The cycle concludes with reductive elimination, where the two organic fragments are joined, forming the final product and regenerating the active Pd(0) catalyst. acs.org

Mechanism of Nucleophilic Aromatic Substitution: The theoretical S_NAr mechanism, though unfavorable for this compound, proceeds via two steps: addition and elimination. masterorganicchemistry.com A nucleophile would first attack the carbon bearing the chlorine, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). In the second step, aromaticity is restored as the leaving group (chloride) is expelled. The high energy of the intermediate, which is not sufficiently stabilized by the electron-donating pyrrolidine ring, makes this pathway difficult. masterorganicchemistry.com

Mechanism of Photodegradation: The photodegradation of chloroaromatic compounds is initiated by the absorption of UV photons, which excites the molecule to a higher energy state. This can lead to the homolytic cleavage of the carbon-chlorine bond, generating an aryl radical and a chlorine radical. The aryl radical can then abstract a hydrogen atom from the surrounding environment (e.g., solvent) to complete the reductive dechlorination process. taylorfrancis.com

Derivatization and Synthesis of Analogues from 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Design and Synthesis of Structurally Related Pyrrolidine (B122466) Derivatives

The design of derivatives from [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol focuses on modifying its key functional groups: the primary alcohol, the tertiary amine, and the chlorophenyl ring. These modifications aim to explore the structure-activity relationship (SAR) in various biological contexts by altering the molecule's steric, electronic, and physicochemical properties.

The primary alcohol is a prime target for derivatization. Standard organic reactions can convert the hydroxyl group into a variety of other functionalities.

Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions (e.g., using DCC/DMAP) yields esters. This introduces a range of acyl groups, modifying lipophilicity and hydrogen bonding capacity.

Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) or via Mitsunobu reaction with an alcohol produces ethers, which can probe steric tolerance and introduce new interaction points.

Oxidation: Controlled oxidation can convert the primary alcohol to an aldehyde, while stronger conditions can yield a carboxylic acid. These new functional groups serve as handles for further synthetic elaboration, such as reductive amination or amide bond formation.

Conversion to Amines: The alcohol can be converted to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with an azide (B81097) and subsequent reduction to yield the corresponding aminomethyl derivative.

The 2-chlorophenyl ring can also be modified, typically through cross-coupling reactions or further aromatic substitution, to explore the impact of different substituents on the aromatic portion of the molecule.

Below is a table illustrating potential derivatization strategies based on the reactivity of the primary alcohol group.

Reaction Type Reagent(s) Potential Product Structure Purpose of Derivatization
EsterificationAcetyl Chloride, Pyridine[1-(2-Chlorophenyl)pyrrolidin-3-yl]methyl acetateModify solubility and metabolic stability
EtherificationMethyl Iodide, NaH1-(2-Chlorophenyl)-3-(methoxymethyl)pyrrolidineAlter hydrogen bonding potential and steric profile
OxidationPCC or Swern Oxidation1-(2-Chlorophenyl)pyrrolidine-3-carbaldehydeIntroduce an electrophilic center for further synthesis
Amination1. TsCl, Pyridine; 2. NaN₃; 3. H₂, Pd/C[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamineIntroduce a basic center and new H-bonding site

Scaffold Diversification Strategies Utilizing this compound as a Synthon

As a synthetic building block, or synthon, this compound provides a core structure that can be extensively modified to create novel molecular scaffolds. This process, often termed scaffold hopping or diversification, is a key strategy in medicinal chemistry to discover new chemotypes with improved properties while retaining the essential biological activity of the parent molecule. nih.govbhsai.orgresearchgate.net

One primary strategy involves using the functional groups of the parent compound as anchors for building more complex structures. The primary alcohol, after conversion to other functionalities like aldehydes or amines as described in section 6.1, becomes a versatile point for diversification. For example, the derived aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, or it can participate in multicomponent reactions to build new heterocyclic rings onto the pyrrolidine core.

Another approach is scaffold hopping, which aims to replace the central pyrrolidine ring with a different core structure while preserving the spatial arrangement of key pharmacophoric elements (the 2-chlorophenyl group and the hydroxymethyl or derived functional group). nih.gov This can lead to the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles. bhsai.orgdundee.ac.uk While synthetically challenging, this could involve ring-opening of the pyrrolidine followed by recyclization with different reagents to form alternative five- or six-membered heterocycles.

The table below outlines conceptual strategies for scaffold diversification.

Strategy Description Example Transformation Resulting Scaffold
Functional Group Elaboration The hydroxymethyl group is converted into a different functional group which is then used to build a new ring system.Oxidation to an aldehyde, followed by reaction with a 1,2-diamine.Pyrrolidinyl-substituted dihydro-1H-imidazole
Scaffold Hopping (Conceptual) The pyrrolidine core is replaced by a bioisosteric ring system, such as a piperidine (B6355638) or oxazolidine (B1195125) ring.Retrosynthetic disconnection and re-synthesis with a different core-forming strategy.1-(2-Chlorophenyl)piperidin-4-yl]methanol
Ring Expansion/Modification Chemical transformation to alter the pyrrolidine ring itself.Tiffeneau-Demjanov type rearrangement on an aminomethyl derivative.[1-(2-Chlorophenyl)piperidin-3-yl]methanol (isomer)

Preparation of Isotopically Labeled this compound for Mechanistic Research

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms, drug metabolism (ADME), and target engagement in receptor binding assays. The synthesis of labeled this compound can be achieved by incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes like carbon-11 (B1219553) (¹¹C) or tritium (B154650) (³H). Although no specific synthesis for the labeled title compound has been published, established labeling methodologies can be applied.

A common strategy is to introduce the isotopic label in the final steps of a synthesis to maximize efficiency.

Deuterium (²H) Labeling: A straightforward method to introduce deuterium at the carbinol position would be the reduction of a ketone precursor, 1-(2-chlorophenyl)pyrrolidin-3-one, using a deuterated reducing agent such as sodium borodeuteride (NaBD₄). This would yield 1-(2-chlorophenyl)pyrrolidin-3-ylmethanol.

Carbon-13 (¹³C) Labeling: ¹³C labels can be incorporated by using a commercially available labeled starting material. rsc.org For instance, the synthesis could start from ¹³C-labeled 2-chlorobenzoic acid or another ¹³C-containing fragment used to construct the pyrrolidine ring. iaea.org A convergent synthesis approach is often preferred for incorporating expensive labeled reagents. researchgate.net

Carbon-11 (¹¹C) Labeling: For applications in Positron Emission Tomography (PET) imaging, short-lived ¹¹C (t½ ≈ 20.4 min) can be incorporated. This typically involves reacting a suitable precursor with a small, ¹¹C-labeled reagent like [¹¹C]CO₂, [¹¹C]CH₃I, or [¹¹C]HCN. A strategy analogous to the synthesis of other ¹¹C-labeled pyrrolidine derivatives could involve the N-alkylation of a des-aryl precursor with ¹¹C-labeled 2-fluorochlorobenzene or the acylation of a related amine with a ¹¹C-labeled acyl chloride. mdpi.com

The following table summarizes plausible strategies for isotopic labeling.

Isotope Labeling Position Proposed Precursor/Reagent Purpose/Application
Deuterium (²H)Carbinol carbon (-CD HOH)Sodium borodeuteride (NaBD₄)Mechanistic studies, altering metabolic pathways (kinetic isotope effect)
Carbon-13 (¹³C)Phenyl ring (¹³C₆)¹³C₆-labeled 2-chlorobenzonitrileNMR studies, quantitative mass spectrometry
Carbon-13 (¹³C)Methanol (B129727) carbon (-¹³C H₂OH)Potassium [¹³C]cyanideTracing metabolic fate of the hydroxymethyl group
Carbon-11 (¹¹C)Phenyl ring¹¹C-labeled 2-chlorophenylboronic acidPET imaging of target engagement in vivo

Analytical Methodologies for Purity Assessment and Quantification of 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities for complex mixtures. For [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol, a compound with a distinct polarity and potential for isomeric forms, chromatographic methods are indispensable for determining purity and identifying related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds in the pharmaceutical industry. The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters to achieve adequate separation from potential impurities, such as starting materials, by-products, and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice due to its versatility. Method development would focus on:

Column Selection: A C18 or C8 column is generally suitable for compounds of intermediate polarity. The choice would depend on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities.

Detection: The 2-chlorophenyl group in the molecule provides a strong chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector can be employed to obtain spectral data, which aids in peak identification and purity assessment. A detection wavelength around 210 nm is often effective for aromatic compounds. semanticscholar.org

Derivatization: For compounds lacking a strong chromophore, pre-column derivatization can be employed. google.com Reagents can be used to introduce chromophores or fluorophores, significantly enhancing detection sensitivity by HPLC-UV or HPLC with fluorescence detection (HPLC-FLD). nih.gov For instance, reacting the pyrrolidine's secondary amine or the methanol's hydroxyl group with a suitable derivatizing agent could be explored if higher sensitivity is required.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC-MS can be used to assess purity and identify volatile impurities. The compound itself may require derivatization to increase its volatility and thermal stability, for example, by silylating the hydroxyl group.

The key advantages of GC-MS include its high separation efficiency and the definitive identification provided by the mass spectrometer. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the structure of the compound and identify unknown impurities by comparing their spectra to mass spectral libraries. nih.gov

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

Parameter Condition
Column 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow
Inlet Temperature 280°C
Oven Program 100°C (hold 2 min), ramp to 300°C at 15°C/min, hold 5 min
MS Detector Electron Ionization (EI) at 70 eV

| Scan Range | m/z 40-500 |

The structure of this compound contains a chiral center at the C3 position of the pyrrolidine (B122466) ring, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity of chiral drug intermediates. sigmaaldrich.com

Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for separating enantiomers. ntu.edu.sg Both HPLC and GC can be utilized for chiral separations. gcms.cznih.gov

Chiral HPLC: This technique involves using a column packed with a CSP. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven versatile for separating a broad range of chiral compounds, including those with pyrrolidine structures. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. ntu.edu.sg The mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution. researchgate.net

Chiral GC: For volatile compounds, chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives as the CSP, can provide excellent enantiomeric separations. gcms.cz Derivatization of the analyte may be necessary to improve its volatility and interaction with the CSP. nih.gov

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The 2-chlorophenyl moiety in this compound contains a benzene (B151609) ring, which exhibits characteristic UV absorbance.

A quantitative method can be developed by measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and relating it to the concentration using the Beer-Lambert law. mdpi.com The λmax for compounds containing a chlorophenyl group is typically in the UV range. nih.govorientjchem.org The method involves preparing a series of standard solutions of known concentrations to create a calibration curve (absorbance vs. concentration). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. researchgate.net This method is particularly useful for routine quantification in quality control settings, provided there are no interfering substances that absorb at the same wavelength.

Table 3: Example Parameters for UV Spectrophotometric Quantification

Parameter Value
Solvent Methanol (B129727) or Ethanol
Wavelength Scan Range 200 - 400 nm
λmax To be determined experimentally (typically ~220-280 nm)

| Calibration Range | e.g., 5 - 25 µg/mL |

Capillary Electrophoresis for High-Resolution Analytical Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. bohrium.com It offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

For this compound, which is a basic compound due to the pyrrolidine nitrogen, CE is a suitable analytical technique. In a typical capillary zone electrophoresis (CZE) method, the analysis would be performed in a fused-silica capillary with an acidic buffer. The amine group would be protonated, and the resulting cation would migrate toward the cathode at a velocity dependent on its charge-to-size ratio.

Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte, the enantiomers of this compound can be separated. nih.gov The differential interaction of each enantiomer with the chiral selector leads to different apparent mobilities and, consequently, separation.

Role of 1 2 Chlorophenyl Pyrrolidin 3 Yl Methanol As a Precursor or Intermediate in Complex Molecule Synthesis

Studies on Related Pyrrolidine-Containing IntermediatesWhile there is a vast body of research on pyrrolidine-containing intermediates in general, and their importance in medicinal chemistry and drug discovery is well-established, specific studies directly comparing or relating to [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol are not available. The existing literature discusses the synthesis and application of various other pyrrolidine (B122466) derivatives, but a direct contextual link to the subject compound is absent.

Due to the absence of specific research findings on the synthetic applications of this compound, the creation of data tables and a detailed discussion of its role as a precursor is not possible at this time.

Future Research Horizons for this compound: A Roadmap for Innovation

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique structural and electronic properties. Within this diverse chemical family, this compound emerges as a compound of significant interest for future research and development. Its architecture, featuring a chiral pyrrolidine ring, a methanol (B129727) group, and a 2-chlorophenyl substituent, offers a rich landscape for chemical exploration. This article outlines promising future research directions and emerging avenues for the investigation of this compound and its derivatives, focusing on sustainable synthesis, computational modeling, advanced manufacturing techniques, and novel material applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 2-chlorophenyl groups to pyrrolidine scaffolds, followed by hydroxylation or reduction. For example, intermediates like pyrrolidin-3-yl methanol are reacted with halogenated aryl precursors under nucleophilic substitution (e.g., SNAr) or transition metal-catalyzed cross-coupling conditions .
  • Critical Factors : Temperature (e.g., 60–100°C for coupling), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for Suzuki coupling) significantly impact yields. highlights the use of gaseous ammonia in stepwise optimization to achieve >80% purity.

Q. What analytical techniques are recommended for characterizing this compound?

  • Primary Methods :

  • HRMS : Confirms molecular weight (e.g., [M+H]+ = 390.0883 in ).
  • <sup>1</sup>H NMR : Key peaks include aromatic protons (δ 7.4–8.8 ppm) and pyrrolidine/methanol protons (δ 1.5–3.3 ppm) .
  • Chromatography : Reverse-phase HPLC or GC-MS for purity assessment.
    • Data Table :
TechniqueKey Peaks/DataReference
<sup>1</sup>H NMRδ 3.31–3.27 (pyrrolidine CH2)
HRMS[M+H]+ = 390.0883

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, stereochemistry) affect the compound’s biological activity?

  • SAR Insights :

  • 2-Chlorophenyl vs. 3-Fluorophenyl : Chlorine at the 2-position enhances steric hindrance, potentially improving target selectivity compared to 3-fluoro analogs .
  • Stereochemistry : (3S,4R) configurations (as in ) show distinct receptor interactions due to spatial alignment of the hydroxyl group.
    • Comparative Data :
AnalogBioactivity (IC50)Key Feature
[(3S,4R)-4-(2-Fluorophenyl) analog]12 nMEnhanced lipophilicity
[2-Chlorophenyl parent compound]45 nMSteric bulk

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

  • Approach :

  • Solvent Effects : DMSO-d6 vs. CDCl3 can cause proton shift variations (e.g., δ 7.85 ppm in DMSO vs. δ 7.6 ppm in CDCl3).
  • Dynamic Effects : Rotameric equilibria in pyrrolidine rings may split signals. Use variable-temperature NMR to confirm .

Q. What strategies optimize stability during storage and handling?

  • Guidelines :

  • Storage : -20°C under inert gas (Ar/N2) to prevent oxidation of the methanol group.
  • Handling : Use anhydrous solvents to avoid hydrolysis; PPE (gloves/goggles) required due to irritant properties .

Experimental Design & Data Analysis

Q. How to design assays for evaluating enzyme inhibition or receptor binding?

  • Protocol :

Target Selection : Prioritize kinases or GPCRs based on structural homology (e.g., TRKA kinase in ).

Assay Conditions : Use fluorescence polarization (FP) or SPR for binding affinity (Kd).

Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate signal-to-noise ratios.

Q. What computational methods predict interactions with biological targets?

  • Tools :

  • Docking : AutoDock Vina for binding pose prediction.
  • MD Simulations : GROMACS for stability assessment over 100 ns trajectories.
    • Validation : Cross-check with experimental IC50 values to refine scoring functions .

Contradictions & Challenges

Q. Why do synthetic yields vary significantly between similar routes?

  • Root Causes :

  • Intermediate Stability : Epimerization at pyrrolidine C3 can occur under basic conditions.
  • Purification : Silica gel chromatography may degrade polar intermediates; switch to flash chromatography with C18 columns .

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

  • Hypotheses :

  • Metabolic Instability : Phase I metabolism (e.g., CYP450 oxidation) may reduce bioavailability.
  • Formulation : Use liposomal encapsulation to improve solubility and half-life.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.